molecular formula C9H8O B3043173 1-Ethynyl-2-methoxybenzene CAS No. 767-91-9

1-Ethynyl-2-methoxybenzene

Cat. No.: B3043173
CAS No.: 767-91-9
M. Wt: 132.16 g/mol
InChI Key: UFOVULIWACVAAC-UHFFFAOYSA-N
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Description

Preparation Methods

1-Ethynyl-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . The reaction conditions typically include the use of a palladium catalyst and a base such as triethylamine. The deprotection step can be achieved using a fluoride source like tetrabutylammonium fluoride.

Chemical Reactions Analysis

1-Ethynyl-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions. Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkene or alkane, depending on the reaction conditions and catalysts used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethynyl-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylene derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the reactivity of the benzene ring through electron-donating effects. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions.

Comparison with Similar Compounds

1-Ethynyl-2-methoxybenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxybenzene: Similar structure but with the methoxy group in the para position.

    2-Ethynylanisole: Another name for this compound.

    1-Ethynyl-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group.

    3-Ethynylanisole: The ethynyl group is in the meta position relative to the methoxy group.

Properties

IUPAC Name

1-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVULIWACVAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311854
Record name 1-Ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-91-9
Record name 1-Ethynyl-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-methoxybenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Iodoanisole (10.5 g) andtrimethylsilylacetylene (10.3 g) were reacted in dimethylformamide (50 ml), in the presence of dichloro-bis-triphenylphosphine palladium (1.0 g), cuprous iodide (0.5 g) and triethylamine (15 ml) in nitrogen atmosphere at 50° C. for 12 hr. The resulting reaction solution was evaporated, and to the resulting residue were added ethyl acetate and water. The resulting organic layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was dissolved in methanol (100 ml), a 5N aqueous solution of sodium hydroxide (20 ml) was added thereto, and then reacted at 60° C. for 1 hr. The reaction solution was evaporated, and to the resulting residue were added ether and water. The resulting ether layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system) to give the title compound as a pale yellow oil (3.02 g, yield; 51%).
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Reaction Step One
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15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods III

Procedure details

Add a solution of potassium hydroxide (3.66 g, 65.2 mmol) in water (30 mL) dropwise over 30 minutes to a stirred solution of (2-methoxy-phenylethynyl)-trimethylsilane (13.2 g, 64.6 mmol) in methanol (275 mL) and stir at room temperature for 1.5 hours. Concentrate, add brine to residue, and extract with EtOAc. Dry organic layer over MgSO4 and concentrate to get 10.5 grams of a black oil. Adsorb on SiO2 and purify the residue by flash chromatography on silica gel eluting with 0-5% EtOAc/hexanes to afford the title compound (7.6 g, 89%).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Iodoanisole (10.5 g) and trimethylsilylacetylene (10.3 g) were reacted in dimethylformamide (50 ml), in the presence of dichloro-bis-triphenylphosphine palladium (1.0 g), cuprous iodide (0.5 g) and triethylamine (15 ml) in nitrogen atmosphere at 50° C. for 12 hr. The resulting reaction solution was evaporated, and to the resulting residue were added ethyl acetate and water. The resulting organic layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was dissolved in methanol (100 ml), a 5N aqueous solution of sodium hydroxide (20 ml) was added thereto, and then reacted at 60° C. for 1 hr. The reaction solution was evaporated, and to the resulting residue were added ether and water. The resulting ether layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a pale yellow oil (3.02 g, yield; 51%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods V

Procedure details

7-Methoxy-3-(2-methoxyphenyl)isoquinoline-2-oxide (0.60 g) and phosphorous oxychloride (5 ml) were reacted at 110° C. for 2 hr. The reaction solution was concentrated, and to the resulting residue were added ethyl acetate and an aqueous saturated sodium bicarbonate. The resulting organic layer was washed with water and brine, and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give 0.56 g of the title compound as a white solid. (232-5) 1-(4-Ethylpiperazin-1-yl)-7-methoxy-3-(2-methoxyphenyl)isoquinoline dihydrochloride
Name
7-Methoxy-3-(2-methoxyphenyl)isoquinoline-2-oxide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethynyl-2-methoxybenzene
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